Ethyl Indoline-2-carboxylate
Overview
Description
Ethyl Indoline-2-carboxylate is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
Ethyl Indoline-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been the focus of many researchers due to their potential to bind with high affinity to multiple receptors, making them useful in developing new therapeutic compounds .
Mode of Action
The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction between the compound and its targets leads to changes in the biochemical processes within the cell.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that this compound may also have antiviral effects.
Biochemical Analysis
Biochemical Properties
Ethyl Indoline-2-carboxylate interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be selectively hydrolyzed by an intracellular esterase from Bacillus aryabhattai B8W22 . This interaction is crucial for the production of (S)-indoline-2-carboxylic acid .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to exert its effects at the molecular level through its interaction with the esterase from Bacillus aryabhattai B8W22 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound is stable at 20–30 °C
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Indoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of indoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Ethyl Indoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Indoline-2-carboxylic acid.
Reduction: Various indoline derivatives.
Substitution: Substituted indoline-2-carboxylates.
Scientific Research Applications
Ethyl Indoline-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Indole-2-carboxylic acid
- Ethyl Indole-3-carboxylate
- Indoline-2-carboxylic acid
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPUTPAKVZNBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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